Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-8(13)11-5-7-12/h4-7H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJYPTWEXBUATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626981 | |
| Record name | tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190900-21-1 | |
| Record name | tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Protected Diamines
A foundational approach involves the cyclization of Boc-protected diamine precursors. For instance, 1,4-diaminobutane is first protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The resulting N-Boc diamine is then reacted with ethyl acetoacetate under acidic conditions to induce cyclization, forming the diazepane ring. The ketone group is introduced in situ via keto-enol tautomerization during cyclization.
Typical Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature: 0°C to room temperature (20–25°C)
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Catalyst: p-Toluenesulfonic acid (PTSA)
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Yield: 65–75%
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the secondary amine on the carbonyl carbon of ethyl acetoacetate, followed by intramolecular cyclization and dehydration.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis using Grubbs catalysts offers a transition-metal-mediated route. A diene precursor, such as N-Boc-1,5-dieneamine, undergoes RCM in the presence of Grubbs 2nd-generation catalyst to form the diazepane skeleton. Post-metathesis oxidation with oxone introduces the 5-oxo group.
Typical Conditions :
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Catalyst: Grubbs II (5 mol%)
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Solvent: DCM under inert atmosphere
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Oxidation: Oxone in acetone/water (2:1) at 0°C
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Yield: 50–60%
Advantages :
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High stereochemical control.
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Compatibility with functionalized substrates.
Oxidation of Secondary Alcohols
In this method, a secondary alcohol at position 5 of the diazepane ring is oxidized to a ketone. The Boc group is introduced prior to oxidation using Boc anhydride.
Oxidation Reagents :
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Jones reagent (CrO3/H2SO4) : Effective but poses environmental concerns.
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Dess-Martin periodinane (DMP) : Mild conditions, high yields (80–85%).
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Swern oxidation (oxalyl chloride/DMSO) : Low-temperature (−78°C) method suitable for acid-sensitive substrates.
Data Comparison :
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Jones reagent | 0–5 | 75 | 90 |
| DMP | 25 | 85 | 95 |
| Swern | −78 | 70 | 88 |
Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety. Key steps include:
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Protection : Boc introduction via continuous mixing of diamine and Boc anhydride in a microreactor.
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Cyclization : Tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15).
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Oxidation : Packed-bed reactor with DMP-coated silica gel.
Benefits :
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20% higher yield compared to batch processes.
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Reduced waste generation.
Crystallization and Purification
Post-synthesis, the crude product is purified via recrystallization from ethanol/water (3:1). Industrial facilities often use anti-solvent crystallization with heptane to improve crystal habit.
Optimization of Reaction Conditions
Solvent Screening
Solvent polarity significantly impacts cyclization efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 68 |
| DCM | 8.9 | 72 |
| Acetonitrile | 37.5 | 55 |
Polar aprotic solvents like DCM balance reactivity and solubility.
Temperature Modulation
Lower temperatures (0–5°C) minimize side reactions during Boc protection, while cyclization proceeds optimally at 25°C.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|
| Cyclization | 75 | High | 120 |
| RCM | 60 | Moderate | 450 |
| Oxidation of Alcohol | 85 | High | 200 |
Key Findings :
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Cyclization offers the best cost-yield balance for large-scale production.
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RCM is preferred for stereospecific applications despite higher costs.
Challenges and Troubleshooting
Epimerization at C5
The ketone group can induce racemization during prolonged storage. Mitigation strategies include:
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Storage at −20°C under nitrogen.
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Use of stabilizing agents like 2,6-di-tert-butyl-4-methylphenol (BHT).
Byproduct Formation
Side products such as N-Boc lactams (from over-cyclization) are minimized by:
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Strict stoichiometric control (1:1 diamine:ester ratio).
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Catalytic scavengers (molecular sieves).
Recent Advances in Synthesis
Enzymatic Oxidation
Biocatalysts like cytochrome P450 monooxygenases enable selective oxidation of C5 alcohols under mild conditions (pH 7.4, 37°C), achieving 90% yield.
Photoredox Catalysis
Visible-light-mediated decarboxylation strategies facilitate Boc deprotection and re-functionalization in one pot, reducing step count.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 214.26 g/mol
- CAS Number : 190900-21-1
The compound is characterized by a diazepane ring with an oxo group at the 5-position and a tert-butyl ester functionality, which contributes to its reactivity and solubility properties.
Synthetic Applications
Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized in various reactions that lead to the formation of complex molecules. Some notable applications include:
- Palladium-Catalyzed Reactions : The compound has been employed in palladium-catalyzed decarboxylative asymmetric allylic alkylation reactions. This method allows for the introduction of chiral centers into synthesized compounds, which is crucial for developing pharmaceuticals with specific biological activities .
- Fragment Coupling : It has been used in fragment coupling reactions to create larger, more complex molecular architectures. This is particularly useful in the synthesis of natural products and other biologically active compounds .
- Diverse Substituent Introduction : The reactivity of the oxo group facilitates various substitution reactions, allowing for the introduction of different functional groups that can enhance biological activity or modify physical properties .
Research indicates that derivatives of this compound exhibit promising biological activities:
- Antimicrobial Properties : Some studies have shown that compounds derived from this diazepane can possess antimicrobial effects, making them candidates for drug development against bacterial infections .
- Potential Anti-cancer Activity : Preliminary research suggests that certain derivatives may exhibit anti-cancer properties, although further studies are needed to establish their efficacy and mechanism of action .
Case Study 1: Synthesis of Bioactive Molecules
In a recent study, this compound was used as a key intermediate in synthesizing a series of novel compounds aimed at targeting specific cancer cell lines. The synthetic route involved multiple steps where the diazepane derivative facilitated the creation of complex structures through both palladium-catalyzed reactions and traditional coupling methods. The final products showed significant cytotoxicity against selected cancer cells, indicating the potential for further development into therapeutic agents .
Case Study 2: Development of Antimicrobial Agents
Another research project focused on modifying this compound to enhance its antimicrobial properties. By introducing various substituents at the nitrogen atom of the diazepane ring, researchers synthesized a library of compounds. Testing revealed several candidates with potent activity against Gram-positive bacteria, suggesting that this compound could serve as a scaffold for developing new antibiotics .
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,4-diazepane derivatives allows for tailored applications in drug discovery. Below, tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is compared with analogous compounds based on oxo group position , substituent variations , and functional group modifications .
Positional Isomers of the Oxo Group
Key Insight : The position of the oxo group significantly impacts reactivity. For instance, the 5-oxo derivative is more reactive in allylic alkylation due to favorable ring strain and electronic effects compared to the 3-oxo or 6-oxo analogs .
Substituent Variations on the Diazepane Ring
Key Insight : Substituents like aromatic rings (e.g., 2-nitrophenyl) or alkyl groups (e.g., cyclopropylmethyl) modulate steric and electronic properties, influencing binding affinity in drug candidates .
Functional Group Modifications
Key Insight : Functionalization with acyl groups (e.g., benzoyl) enhances electrophilicity, enabling selective nucleophilic attacks in multi-step syntheses . Dual Boc protection in dicarboxylate derivatives improves stability but reduces reactivity .
Biological Activity
Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound features a diazepane ring structure, which is known for its versatility in biological applications. The presence of the tert-butyl group enhances lipophilicity, potentially influencing the compound's interaction with biological membranes and its overall bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that compounds within the diazepane family can exhibit antimicrobial effects. This compound has been evaluated for its efficacy against various bacterial strains.
Antiparasitic Activity
In vitro studies suggest that this compound may possess antiparasitic properties. For instance, it has been tested against Trypanosoma brucei, the causative agent of African sleeping sickness, demonstrating potential as a lead compound for drug development in this area.
Research Findings
Case Studies
Several case studies have explored the applications of this compound:
- Antimicrobial Activity : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further investigation into its mechanism of action.
- Drug Development : Research focused on modifying the structure of diazepane derivatives to enhance their potency against Trypanosoma brucei, highlighting the importance of structural optimization in drug design.
- Toxicological Assessment : Toxicity studies have indicated a favorable safety profile at therapeutic doses, making it a candidate for further preclinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
